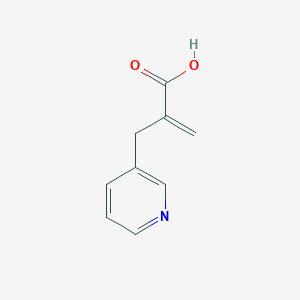
2-(Pyridin-3-ylmethyl)-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-ylmethyl)-propenoic acid, also known as 3-(pyridin-2-ylmethyl)acrylic acid, is a chemical compound with the molecular formula C11H9NO2. It is a yellow solid and is commonly used in scientific research for its unique properties. In
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and pyridine functional groups. Additionally, it has been shown to exhibit antioxidant activity, which may be related to its ability to scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is its versatility in the synthesis of various organic compounds. Additionally, it exhibits low toxicity, making it a suitable candidate for biomedical applications. However, one limitation is its limited solubility in water, which may hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid in scientific research. One potential direction is the development of new drugs using this compound as a building block. Additionally, its use in the synthesis of ligands for metal complexes may have potential applications in catalysis and material science. Further studies are needed to fully understand its mechanism of action and potential biomedical applications.
Métodos De Síntesis
The synthesis of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid involves the reaction of pyridine-2-(Pyridin-3-ylmethyl)-propenoic acidcarboxaldehyde and malonic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the final product. The purity of the product can be improved through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and anti-inflammatory agents. Additionally, it has been used in the synthesis of ligands for metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
161952-11-0 |
|---|---|
Nombre del producto |
2-(Pyridin-3-ylmethyl)-propenoic acid |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
Clave InChI |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
SMILES canónico |
C=C(CC1=CN=CC=C1)C(=O)O |
Sinónimos |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



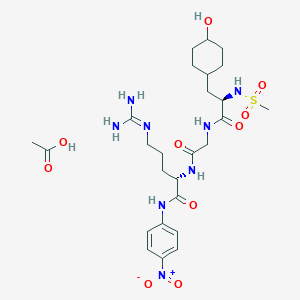
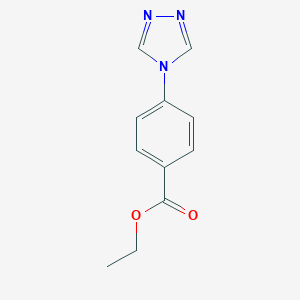
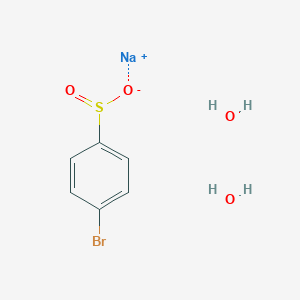
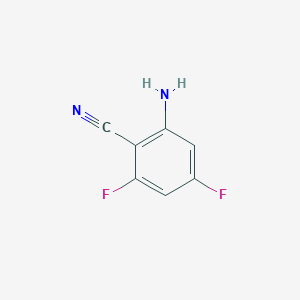
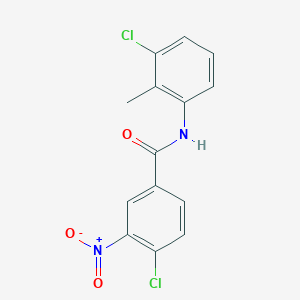
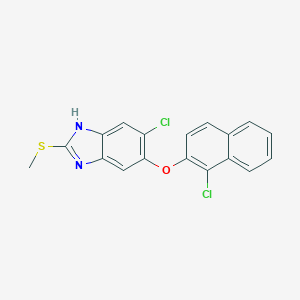
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
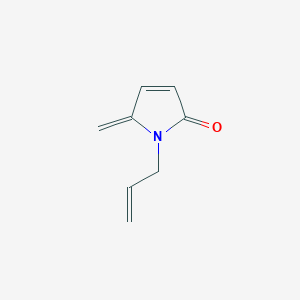
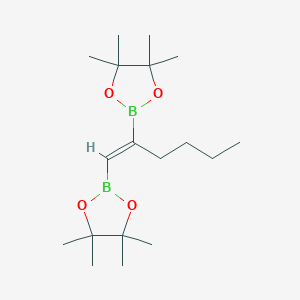
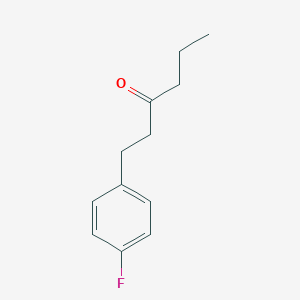
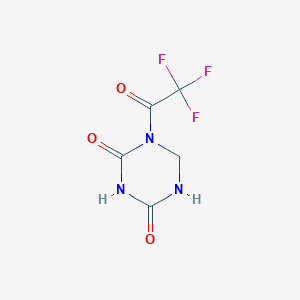
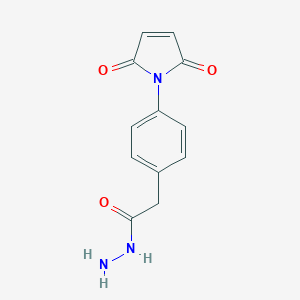
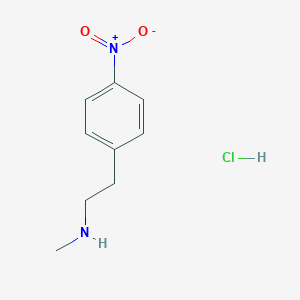
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)